C24H17ClFN3O5
Description
C₂₄H₁₇ClFN₃O₅ is a heterocyclic organic compound featuring a chlorophenyl group, a fluorinated aromatic ring, and a nitro-oxygenated side chain. Its molecular weight is approximately 481.86 g/mol. The presence of chlorine and fluorine atoms enhances metabolic stability and bioavailability, common in drug candidates targeting enzymes or receptors .
Properties
Molecular Formula |
C24H17ClFN3O5 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
[4-[(2S,6R,7S)-4-(3-chloro-4-fluorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C24H17ClFN3O5/c1-12(30)34-15-7-4-13(5-8-15)22(31)21-20-19(18-3-2-10-27-29(18)21)23(32)28(24(20)33)14-6-9-17(26)16(25)11-14/h2-11,18-21H,1H3/t18?,19-,20-,21+/m1/s1 |
InChI Key |
MOHFQPPRBKPQLG-VKEMMKHGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H17ClFN3O5 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include halogenating agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of C24H17ClFN3O5 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization, distillation, and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
C24H17ClFN3O5: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Scientific Research Applications
C24H17ClFN3O5: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: It is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of C24H17ClFN3O5 involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Compound 1: C₁₇H₁₆ClFN₂O₃ (P734-2024)
Structural Similarities and Differences :
- Core Structure: Both compounds share a chlorinated aromatic ring and fluorinated substituents. However, C₂₄H₁₇ClFN₃O₅ has an extended aromatic system (24 carbons vs. 17 carbons) and an additional nitro group (NO₂) absent in P734-2024.
- Functional Groups : P734-2024 contains a ketone (O) and amide (N₂O) linkage, while C₂₄H₁₇ClFN₃O₅ includes a nitro-oxygenated side chain, likely enhancing electrophilic reactivity .
Functional Comparison :
Research Findings :
Compound 2: C₂₂H₁₈ClF₂N₃O₄
Structural Similarities and Differences :
- Core Structure : Both compounds have a biphenyl backbone with halogen substituents. C₂₂H₁₈ClF₂N₃O₄ replaces the nitro group in C₂₄H₁₇ClFN₃O₅ with a second fluorine atom and a carboxylate ester.
Functional Comparison :
| Property | C₂₄H₁₇ClFN₃O₅ | C₂₂H₁₈ClF₂N₃O₄ |
|---|---|---|
| Bioavailability | Moderate (predictive) | High (confirmed in rodent models) |
| Target Specificity | Broad (PPI modulation) | Narrow (kinase inhibition) |
| Metabolic Stability | High (Cl/F groups) | Moderate (ester hydrolysis) |
Research Findings :
- C₂₂H₁₈ClF₂N₃O₄ is a validated kinase inhibitor with IC₅₀ values < 100 nM in cancer cell lines. In contrast, C₂₄H₁₇ClFN₃O₅’s nitro group may confer redox activity, useful in prodrug designs .
Critical Analysis of Divergent Data
- Contradictions in Target Specificity: While P734-2024 has well-documented antiviral activity, C₂₄H₁₇ClFN₃O₅’s larger structure and nitro group suggest divergent mechanisms, possibly as a nitric oxide donor or antimicrobial agent .
- Synthetic Accessibility : C₂₄H₁₇ClFN₃O₅’s complexity may limit scalability compared to P734-2024, which has a simpler synthetic route .
Biological Activity
C24H17ClFN3O5 is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C24H17ClFN3O5
- Molecular Weight : 481.9 g/mol
- IUPAC Name : 4-[(2S,6R,7S)-4-(3-chloro-4-fluorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl acetate
- InChI Key : MOHFQPPRBKPQLG-VKEMMKHGSA-N
C24H17ClFN3O5 exhibits its biological effects primarily through interaction with specific molecular targets in the body, including:
- Receptors : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.
- Enzymes : It can act as an inhibitor or activator of enzymes involved in critical metabolic processes.
The pathways impacted by this compound include signal transduction and gene expression regulation, which are vital for maintaining cellular homeostasis and responding to external stimuli .
Biological Activity
Research has indicated that C24H17ClFN3O5 possesses several biological activities:
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo.
- Analgesic Properties : It has been reported to exhibit pain-relieving effects comparable to standard analgesics.
- Antimicrobial Activity : Preliminary tests suggest that C24H17ClFN3O5 may inhibit the growth of certain bacterial strains.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokine levels | |
| Analgesic | Comparable pain relief to standard drugs | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of C24H17ClFN3O5 on Swiss albino mice. The compound was administered at varying doses, and the results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Analgesic Efficacy
In a controlled trial involving Wistar rats, C24H17ClFN3O5 was tested for its analgesic properties using the formalin test. Results demonstrated that the compound significantly reduced pain responses compared to the control group, indicating its potential as a new analgesic agent .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays were conducted against common bacterial pathogens. C24H17ClFN3O5 exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for developing new antibiotics .
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